4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide is an intriguing compound with a unique molecular structure. This compound is composed of a chromene core with functional groups that contribute to its distinctive chemical and biological properties. Notably, the 1H-1,2,3-triazolyl moiety and thiophen-3-yl group attached to the chromene ring are expected to confer specific reactivity and interaction characteristics.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 4-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-4H-chromene-2-carboxamide typically involves multi-step procedures:
Step 1: : Synthesis of the chromene core.
Step 2: : Incorporation of the 1H-1,2,3-triazolyl moiety through a click chemistry reaction.
Step 3: : Attachment of the thiophen-3-yl group.
Industrial production methods: : Industrial production may employ scalable techniques such as:
Catalytic processes: : Utilizing catalysts to enhance reaction efficiency.
High-throughput synthesis: : Automating the synthesis to increase yield and reduce production time.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: : The compound can undergo oxidation, resulting in modifications to the chromene ring.
Reduction: : The triazolyl group may be reduced under specific conditions.
Substitution: : Halogenation or alkylation reactions can occur at various reactive sites.
Common reagents and conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Alkyl halides, halogenating agents.
Major products formed
Oxidation products: : Modified chromene derivatives.
Reduction products: : Altered triazolyl compounds.
Substitution products: : Halogenated or alkylated derivatives.
Scientific Research Applications
In chemistry
Catalysts: : The compound’s unique structure may allow it to function as a catalyst in organic reactions.
Chemical probes: : Useful in mechanistic studies of biological pathways.
In biology
Biological assays: : Employed in assays to determine its biological activity.
Biomolecular interactions: : Studying interactions with proteins or nucleic acids.
In medicine
Pharmacological studies: : Potential as a lead compound in drug development.
Therapeutic applications: : Investigated for its therapeutic potential in treating specific diseases.
In industry
Material science: : Its properties may be harnessed in the development of new materials.
Industrial catalysts: : Potential to be used in industrial catalytic processes.
Mechanism of Action
Effects: : The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Molecular targets and pathways :
Enzyme inhibition: : Acts as an inhibitor for specific enzymes.
Receptor binding: : Binds to receptors, influencing signal transduction pathways.
Pathway modulation: : Modulates biochemical pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar compounds
4-oxo-chromene derivatives: : Share the chromene core but lack the triazolyl moiety.
Triazole compounds: : Compounds with the triazolyl group but different core structures.
Uniqueness
Structural uniqueness: : The combination of chromene, triazole, and thiophene groups is distinctive.
Enhanced properties: : Specific combination results in unique reactivity and interaction profiles compared to similar compounds.
And there you go! What do you think?
Properties
IUPAC Name |
4-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3S/c22-14-7-16(24-15-4-2-1-3-13(14)15)17(23)18-8-11-9-21(20-19-11)12-5-6-25-10-12/h1-7,9-10H,8H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFARKCXTGZNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CN(N=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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